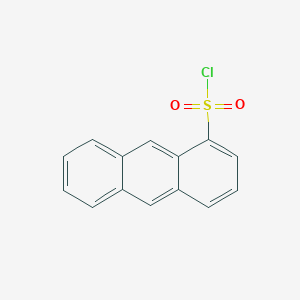
1-Anthracenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Anthracenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClO2S and its molecular weight is 276.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Derivatization Reagent
ASC serves as a critical derivatization agent in analytical chemistry. Its sulfonyl chloride group readily reacts with various functional groups, enhancing the analytical properties of molecules. This property is particularly useful in:
- Chromatography : ASC improves the detection and quantification of compounds in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Mass Spectrometry : The derivatization process facilitates easier identification of analytes by forming stable sulfonate esters and amides .
Table 1: Derivatization Applications of ASC
| Application | Description |
|---|---|
| HPLC | Enhances separation and detection |
| GC | Improves volatility and detectability |
| Mass Spectrometry | Forms stable derivatives for analysis |
Biological Labeling
ASC is employed for labeling biomolecules such as proteins and nucleic acids. This application allows for:
- Fluorescent Tagging : The compound's fluorescence enables visualization and tracking of biomolecules in biological studies.
- Diagnostic Assays : ASC is utilized in the development of assays that require sensitive detection methods .
Case Study: Protein Labeling
In a study on protein interactions, ASC was used to tag specific proteins, allowing researchers to monitor their behavior under varying conditions through fluorescence microscopy.
Material Science
The unique properties of ASC make it a candidate for developing new materials. Potential applications include:
- Fluorescent Materials : ASC can be incorporated into polymers to create materials with specific optical properties.
- Dyes and Pigments : Its strong fluorescence makes it suitable for producing vibrant dyes used in various industries .
Chemical Reactions Involving ASC
ASC primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. It reacts with nucleophiles such as amines, alcohols, and thiols to form valuable derivatives.
Table 2: Reaction Types with ASC
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Amines | Sulfonamides | Base (e.g., triethylamine) |
| Alcohols | Sulfonate Esters | Base (e.g., pyridine) |
| Thiols | Sulfonothioates | Base required |
Properties
CAS No. |
17407-97-5 |
|---|---|
Molecular Formula |
C14H9ClO2S |
Molecular Weight |
276.7 g/mol |
IUPAC Name |
anthracene-1-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClO2S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
BQPJFNZAKMDFBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)Cl |
Key on ui other cas no. |
17407-97-5 |
Synonyms |
1-Anthracenesulfonyl chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















